![molecular formula C18H14BrN3OS B2926255 2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-54-5](/img/structure/B2926255.png)

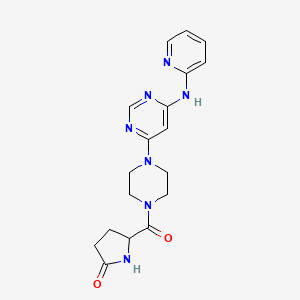

2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

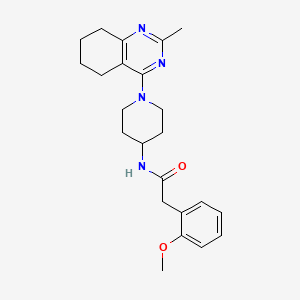

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a common structure in many biologically active molecules . The bromophenyl group is a type of aryl halide, which is often used in organic synthesis . The sulfanyl group (-SH) is a common functional group in organic chemistry, known for its reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

- Research by Molina and Fresneda (1988) focuses on the synthesis of pyrimido[4,5-b]indole derivatives through the annelation of a pyridine or pyrimidine ring into an indole ring, showcasing a methodology that could potentially be applied to synthesize compounds structurally related to "2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one" (Molina & Fresneda, 1988).

- Brown and Ford (1967) discussed the formation and reactivity of pyrimidinyl sulphones and sulphoxides, which are critical for understanding the chemical behavior of sulfanyl-substituted pyrimidine compounds (Brown & Ford, 1967).

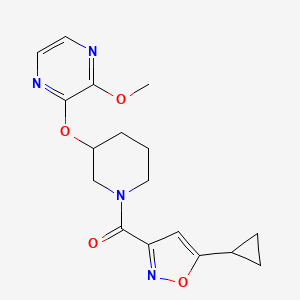

Antimicrobial and Antifungal Applications

- A study by El‐Wahab et al. (2015) synthesized new antimicrobial additives based on pyrimidine derivatives for use in surface coatings and printing ink pastes, indicating potential applications of similar compounds in material sciences and antimicrobial coatings (El‐Wahab et al., 2015).

Anticancer Potential

- Research by Guo et al. (2018) explored a novel bromophenol derivative with an indolin-2-one moiety, demonstrating significant anticancer activities through the induction of cell cycle arrest and apoptosis in human lung cancer cells. This study highlights the anticancer potential of compounds with structural features similar to "2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one" (Guo et al., 2018).

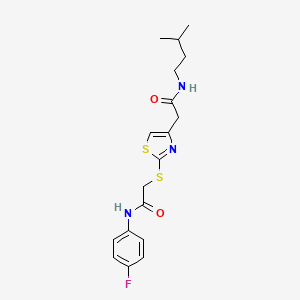

Molecular Docking and Theoretical Studies

- Alzoman et al. (2015) performed a comprehensive spectroscopic investigation and molecular docking study on a pyrimidine derivative, providing insights into its potential as a chemotherapeutic agent. The study emphasized the importance of structural analysis in identifying the biological activities of such compounds (Alzoman et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting that the compound may interact with bacterial proteins or enzymes.

Mode of Action

It’s synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that the compound might interact with its targets through the formation of covalent bonds, possibly disrupting the normal function of the target proteins or enzymes.

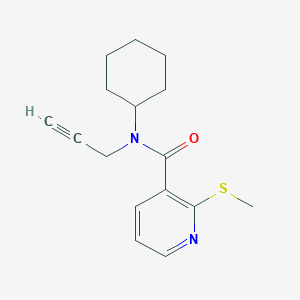

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound might lead to the death of bacterial cells by disrupting essential cellular processes.

properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZVVSXLUJCIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)

![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)

![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)